Butylhydrazine oxalate

CAS No.: 6629-62-5

Cat. No.: VC1960892

Molecular Formula: C6H14N2O4

Molecular Weight: 178.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6629-62-5 |

|---|---|

| Molecular Formula | C6H14N2O4 |

| Molecular Weight | 178.19 g/mol |

| IUPAC Name | butylhydrazine;oxalic acid |

| Standard InChI | InChI=1S/C4H12N2.C2H2O4/c1-2-3-4-6-5;3-1(4)2(5)6/h6H,2-5H2,1H3;(H,3,4)(H,5,6) |

| Standard InChI Key | WXOBLSRQYOWIBF-UHFFFAOYSA-N |

| SMILES | CCCCNN.C(=O)(C(=O)O)O |

| Canonical SMILES | CCCCNN.C(=O)(C(=O)O)O |

Introduction

Chemical Identity and Basic Properties

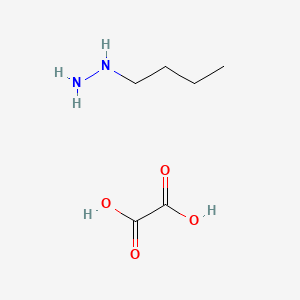

Butylhydrazine oxalate is a salt formed from the reaction between butylhydrazine and oxalic acid. Its molecular structure consists of butylhydrazine cations associated with oxalate anions, forming a stable crystalline compound .

Chemical Identification Data

| Parameter | Value |

|---|---|

| CAS Registry Number | 40711-41-9 |

| Molecular Formula | C₆H₁₄N₂O₄ |

| Molecular Weight | 178.19 g/mol |

| IUPAC Name | butylhydrazine;oxalic acid |

| Standard InChI | InChI=1S/C4H12N2.C2H2O4/c1-2-3-4-6-5;3-1(4)2(5)6/h6H,2-5H2,1H3;(H,3,4)(H,5,6) |

| Standard InChIKey | WXOBLSRQYOWIBF-UHFFFAOYSA-N |

| SMILES Notation | CCCCNN.C(=O)(C(=O)O)O |

| EINECS | 255-050-8 |

Physical Properties

Butylhydrazine oxalate presents as a white crystalline solid with specific physical characteristics that influence its handling and applications in laboratory settings .

| Property | Value |

|---|---|

| Physical State | White crystalline solid |

| Melting Point | 160-165°C |

| Boiling Point | 152.4°C at 760 mmHg |

| Solubility in Water | Soluble (0.1g/10 mL), yields clear, colorless solution |

| Solubility in Organic Solvents | Soluble in alcohols, insoluble in non-polar solvents |

| Flash Point | 48.6°C |

| LogP | 0.49660 |

Structural Chemistry

The chemical structure of butylhydrazine oxalate features important functional groups that determine its reactivity and applications in organic synthesis. Understanding these structural elements is essential for predicting its behavior in chemical reactions .

Structural Features

Butylhydrazine oxalate contains a hydrazine moiety (-NHNH₂) connected to a butyl chain (CH₃CH₂CH₂CH₂-) and associated with oxalate counter-ions. This arrangement creates a salt with specific chemical properties distinct from both free butylhydrazine and oxalic acid.

The compound's structure allows it to participate in various reactions, particularly those involving nucleophilic substitutions where the terminal nitrogen of the hydrazine group serves as the nucleophile. This reactivity profile makes it valuable in synthetic organic chemistry applications.

Crystal Structure

The crystal structure of butylhydrazine oxalate involves a three-dimensional network stabilized by hydrogen bonding between the hydrazine moiety and the oxalate ions. This arrangement contributes to the compound's physical properties, including its melting point and solubility characteristics.

Synthesis and Preparation Methods

Several methods have been documented for the synthesis of butylhydrazine oxalate, with variations in procedures depending on the intended scale and application .

Laboratory Synthesis

The most common method for synthesizing butylhydrazine oxalate involves the direct reaction of butylhydrazine with oxalic acid in an appropriate stoichiometric ratio. This reaction is typically conducted in an aqueous-alcoholic medium under carefully controlled temperature conditions.

The general procedure can be summarized in the following steps:

-

Dissolution of butylhydrazine in a suitable solvent (water or ethanol)

-

Addition of oxalic acid in equimolar or specified ratio

-

Mixing under controlled temperature conditions

-

Crystallization of the product

-

Filtration and purification by recrystallization from alcohol

Historical Development

Historical records indicate that normal butylhydrazine oxalate was first successfully prepared and characterized in the mid-20th century. According to patent literature, the recorded melting point of normal butylhydrazine oxalate was established as 165°C during these initial syntheses .

Early preparation methods involved making free butylhydrazine basic with aqueous caustic soda followed by steam distillation. The resulting colorless liquid was then reacted with oxalic acid and recrystallized from alcohol to obtain the oxalate salt. The crystalline product exhibited a melting point of 163-164°C, which closely matched the recorded value of 165°C .

Chemical Reactivity and Reactions

Butylhydrazine oxalate demonstrates characteristic reactivity patterns determined by the nucleophilic nature of its hydrazine group. These properties make it valuable in various synthetic applications .

Condensation Reactions

The hydrazine moiety (-NHNH₂) in butylhydrazine oxalate readily reacts with carbonyl compounds (aldehydes and ketones) to form hydrazones. These reactions typically proceed under mild conditions, often with catalytic acid .

A typical condensation reaction with benzaldehyde would follow this pattern:

-

Nucleophilic attack by the terminal nitrogen of butylhydrazine on the carbonyl carbon

-

Formation of a tetrahedral intermediate

-

Elimination of water to form the hydrazone product

These reactions are commonly conducted under reflux conditions in ethanol with catalytic hydrochloric acid .

Nucleophilic Substitution Reactions

Butylhydrazine oxalate participates in nucleophilic substitution reactions due to the lone pair on its terminal nitrogen. For example, when reacted with ethyl bromoacetate in polar aprotic solvents like DMF at room temperature, it yields functionalized hydrazides that have potential applications in pharmaceutical development.

Cyclization Reactions

One of the most significant applications of butylhydrazine oxalate is in the formation of heterocyclic compounds, particularly pyrazole derivatives. When reacted with β-dicarbonyl compounds or α,β-unsaturated carbonyl compounds, it undergoes cyclization to form pyrazoline intermediates which can be further processed to obtain pyrazoles .

The cyclization mechanism typically involves:

-

Initial nucleophilic attack on the carbonyl carbon

-

Intramolecular cyclization

-

Dehydration to form the heterocyclic product

These reactions are particularly valuable in medicinal chemistry for constructing biologically active heterocycles .

Applications in Chemical Research

Butylhydrazine oxalate has found diverse applications in chemical research, particularly in organic synthesis and pharmaceutical development .

Organic Synthesis

The primary use of butylhydrazine oxalate is as a reagent in organic synthesis. Its nucleophilic properties make it valuable for introducing the butylhydrazine moiety into target molecules. It serves as an important building block in the synthesis of:

-

Complex organic molecules requiring hydrazine functionalities

-

Heterocyclic compounds, particularly pyrazole derivatives

-

Functionalized hydrazides and hydrazones with potential biological activity

Pharmaceutical Research

In pharmaceutical research, butylhydrazine oxalate is utilized in the development of new drug candidates. The hydrazine functionality provides a versatile handle for creating molecules with potential therapeutic properties. Specific applications include:

-

Synthesis of pyrazole-based pharmaceutical intermediates

-

Development of compounds with potential antibacterial, antifungal, or antitumor activities

-

Creation of novel molecular scaffolds for drug discovery programs

Industrial Applications

Beyond laboratory research, butylhydrazine oxalate finds applications in industrial processes, including:

-

Production of agricultural chemicals and pesticides

-

Development of specialty dyes and colorants

-

Preparation of various industrial chemicals requiring hydrazine functionality

| Hazard Parameter | Classification |

|---|---|

| Hazard Codes | Xn (Harmful) |

| Risk Statements | R21/22 (Harmful in contact with skin and if swallowed) |

| Safety Statements | S24/25 (Avoid contact with skin and eyes) |

| RIDADR | UN 2811 6.1/PG 2 |

| WGK Germany | 3 (Severe hazard to waters) |

| RTECS | MV0840000 |

| Storage Class | 6.1(b) |

| Packaging Group | III |

Toxicological Findings

Research has indicated that butylhydrazine oxalate exhibits mutagenic properties. Studies employing the Ames test have demonstrated that this compound induced mutations in Salmonella typhimurium strains TA100 and TA98, both in the presence and absence of metabolic activation (S-9 Mix). This suggests that the compound can directly cause DNA damage, potentially leading to mutations.

Analytical Methods for Characterization

Several analytical techniques are employed for the characterization and quality assessment of butylhydrazine oxalate.

Structural Characterization

More advanced analytical techniques used for detailed structural characterization include:

-

X-ray crystallography: Determines the three-dimensional crystal structure and confirms molecular arrangement

-

Fourier-transform infrared spectroscopy (FTIR): Identifies functional groups, particularly the characteristic N-H and C=O stretches

-

Mass spectrometry: Confirms molecular weight and fragmentation patterns characteristic of the compound

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume